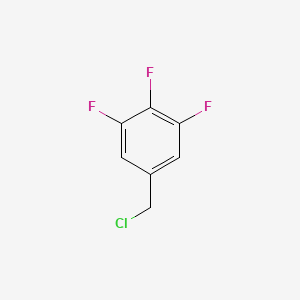

5-(Chloromethyl)-1,2,3-trifluorobenzene

Beschreibung

Significance of Organofluorine Compounds in Contemporary Chemical Science

Organofluorine compounds, organic molecules containing a carbon-fluorine bond, hold a position of exceptional importance in modern chemical science. wikipedia.orgnumberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—confer remarkable characteristics upon the molecules that contain it. numberanalytics.com In medicinal chemistry, the introduction of fluorine can dramatically enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. numberanalytics.comacs.orgtaylorandfrancis.com It is estimated that approximately 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. wikipedia.orgtaylorandfrancis.com Compounds like 5-fluorouracil (B62378) (an anticancer drug) and fluoxetine (B1211875) (an antidepressant) are prominent examples of the impact of fluorine in medicine. wikipedia.org The trifluoromethyl (–CF₃) group is a particularly common motif, valued for the increased lipophilicity and stability it provides to molecules. beilstein-journals.org

Overview of Halogenated Benzene (B151609) Scaffolds in Synthetic and Applied Chemistry

Halogenated benzene scaffolds are versatile intermediates in organic synthesis. The halogen atoms serve as reactive handles, enabling a wide array of chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and metallations. This reactivity allows chemists to construct complex molecular architectures from simpler halogenated precursors. researchgate.net For instance, hexasubstituted benzenes are used to create functional materials for applications in organic electronics and supramolecular chemistry. nih.gov The specific halogen and its position on the benzene ring dictate the scaffold's reactivity and the types of products that can be formed. studymind.co.uk These halogenated building blocks are indispensable in the production of a wide range of commercial products, from plastics to pesticides. nih.gov

Contextualization of 5-(Chloromethyl)-1,2,3-trifluorobenzene within Fluorinated Aromatic Chemistry

This compound, also known as 3,4,5-trifluorobenzyl chloride, is a specialized chemical intermediate situated at the intersection of several important classes of compounds. myskinrecipes.com It is a trifluorinated aromatic compound, which imparts the stability and unique electronic properties associated with organofluorines. It is also a benzyl (B1604629) chloride, meaning it possesses a highly reactive chloromethyl (–CH₂Cl) group attached to the benzene ring.

This dual functionality makes it a valuable synthon, or building block, in organic synthesis. The trifluorinated ring provides a stable core with specific electronic characteristics, while the chloromethyl group serves as a point for facile chemical modification. thieme-connect.de This compound is primarily used as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, where the introduction of a trifluorobenzyl moiety is desired. myskinrecipes.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 732306-27-3 |

| Molecular Formula | C₇H₄ClF₃ |

| Molecular Weight | 180.56 g/mol |

| Alternate Name | 3,4,5-Trifluorobenzyl chloride |

This table is generated based on data from available chemical sources. myskinrecipes.com

Historical Development of Chloromethylation Reactions in Fluorinated Systems

The chloromethylation of aromatic compounds is a classic reaction in organic chemistry that introduces a chloromethyl group onto an aromatic ring. organicreactions.org The first successful chloromethylation was reported in 1898, involving the reaction of benzene with paraformaldehyde and hydrogen chloride in the presence of zinc chloride. fluorine1.ru This electrophilic substitution reaction is generally more facile on electron-rich aromatic rings. thieme-connect.de

The presence of electron-withdrawing groups, such as halogens, deactivates the aromatic ring, making chloromethylation more challenging. thieme-connect.defluorine1.ru Consequently, the chloromethylation of fluorinated benzenes requires harsher reaction conditions. Early studies described the chloromethylation of monofluorobenzene and difluorobenzene using potent reagents like chloromethyl ether in the presence of strong acids. fluorine1.ru For heavily deactivated systems like polyfluorinated benzenes, even more severe conditions are necessary. For example, the chloromethylation of 1,3,5-trifluorobenzene (B1201519) has been achieved using paraform in a mixture of acetic and sulfuric acids with zinc chloride. fluorine1.ru The development of these methods, while dealing with the reduced reactivity of the fluorinated ring, has been crucial for providing access to important fluorinated intermediates like this compound. fluorine1.ru

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUFGPFDDJIQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590730 | |

| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732306-27-3 | |

| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 1,2,3 Trifluorobenzene

Direct Chloromethylation of 1,2,3-Trifluorobenzene (B74907)

The direct introduction of a chloromethyl group onto the 1,2,3-trifluorobenzene ring is a primary strategy for the synthesis of 5-(chloromethyl)-1,2,3-trifluorobenzene. This electrophilic aromatic substitution reaction is influenced by the deactivating nature of the fluorine atoms on the benzene (B151609) ring.

Friedel-Crafts Chloromethylation Protocols

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, and its application in chloromethylation is well-established. This method typically involves an electrophilic substitution of an aromatic proton with a chloromethyl group.

A common and cost-effective method for chloromethylation involves the use of paraformaldehyde and hydrogen chloride. google.com This combination, in the presence of a Lewis acid catalyst, generates the electrophilic species necessary for the reaction. The most frequently used catalyst for this transformation is zinc(II) chloride. thieme-connect.de However, other protic acids like sulfuric acid, phosphoric acid, and acetic acid can also provide sufficient catalytic activity in certain cases. thieme-connect.de For deactivated aromatic compounds, the reaction conditions may require the use of stronger acid systems, such as a mixture of chlorosulfonic acid and concentrated sulfuric acid with paraformaldehyde. dur.ac.uk

Chloromethyl methyl ether (CMME) is another effective reagent for chloromethylation, often used with a Lewis acid catalyst. google.com Studies on the chloromethylation of benzene and toluene (B28343) using methoxyacetyl chloride (MAC) and aluminum chloride have shown that the reaction proceeds through the formation of a highly selective methoxymethyl cation (CH₃OCH₂⁺) or its ion pair with the catalyst complex. nih.gov This intermediate is also proposed when CMME is used as the chloromethylating agent, suggesting a common electrophile in both systems. nih.gov The reaction kinetics indicate that the formation of this electrophile can be the rate-determining step. nih.gov

A Chinese patent describes a method for preparing 1-chloromethyl-2,4,5-trifluorobenzene using a chloromethylation reagent like chloromethyl methyl ether in the presence of a Lewis acid. google.com The patent suggests that various chloromethyl ethers can be employed in this process. google.com

The choice of Lewis acid catalyst is critical in Friedel-Crafts chloromethylation and can significantly impact the reaction's efficiency and selectivity.

| Catalyst | Substrate | Reagents | Observations |

| Zinc Chloride | General Aromatic Compounds | Paraformaldehyde, HCl | Most common and effective catalyst. thieme-connect.dedur.ac.uk |

| Aluminum Chloride | Benzene, Toluene | Methoxyacetyl Chloride/CMME | Forms a highly selective electrophile. nih.gov Can cause more cross-linking than other catalysts. google.com |

| Tin(IV) Chloride | General Aromatic Compounds | Paraformaldehyde, HCl | A viable alternative to zinc chloride and aluminum chloride. dur.ac.uk Preferred for reactions with chloromethyl ethers. dur.ac.uk |

| Iron Trichloride (B1173362) | Aromatic Resins | Chloromethyl Methyl Ether | Used as a catalyst in the chloromethylation of resins. google.com |

| Scandium Triflate | Alcohols | Acid Anhydrides | An extremely active Lewis acid catalyst for acylation, demonstrating the potential of triflate-based catalysts. nih.gov |

| Fluorinated Alumina | C-F bond activation | - | A strong solid Lewis acid catalyst, showcasing the development of solid acid catalysts. rsc.org |

This table presents a selection of Lewis acid catalysts and their applications in chloromethylation and related reactions, based on the provided search results.

Zinc chloride is a widely used and effective catalyst for chloromethylations involving paraformaldehyde and hydrogen chloride. thieme-connect.dedur.ac.uk Aluminum chloride is also a potent catalyst, particularly in reactions with chloromethyl methyl ether, and is known to facilitate the formation of a highly selective electrophile. nih.gov However, aluminum chloride can sometimes lead to increased side reactions, such as cross-linking. google.com Tin(IV) chloride is another common Lewis acid used in these reactions and is often the preferred catalyst when using chloromethyl ethers as the alkylating agent. dur.ac.uk Other catalysts, such as iron trichloride, have also been employed. google.com The development of novel and highly active Lewis acid catalysts, such as scandium triflate and solid acids like fluorinated alumina, continues to be an area of active research. nih.govrsc.org

The regioselectivity of the chloromethylation of 1,2,3-trifluorobenzene is a critical aspect, as the fluorine atoms direct the incoming electrophile. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic substitution. The directing effect of the fluorine atoms would favor substitution at the 5-position, which is para to one fluorine and meta to the other two. However, the formation of other isomers is possible.

The reaction conditions play a crucial role in controlling the outcome of the chloromethylation. For instance, in the chloromethylation of 2,3,5,6-tetrafluorobenzene, lower temperatures (40°C) favored the mono-chloromethylated product, while higher temperatures (70-100°C) led to the formation of the bis-chloromethylated product. fluorine1.ru The choice of solvent can also be critical. For example, the mono-chloromethylation of 3,4-difluorobenzene was achieved in chloroform (B151607) at a temperature not exceeding room temperature. fluorine1.ru

A patent detailing the preparation of 1-chloromethyl-2,4,5-trifluorobenzene specifies the molar ratios of reactants. google.com It suggests a molar ratio of 1,2,4-trifluorobenzene (B1293510) to the chloromethylation reagent of 1:(1-10), with an optimal ratio of 1:(5-6). google.com The molar ratio of 1,2,4-trifluorobenzene to the Lewis acid is recommended to be in the range of 1:(0.5-5), with an optimal ratio of 1:(1-1.5). google.com While this patent pertains to a different isomer, the principles regarding stoichiometry are likely applicable to the synthesis of this compound.

Alternative Electrophilic Chloromethylation Strategies

Beyond the traditional Friedel-Crafts methods, other electrophilic chloromethylation strategies exist. One such method involves the use of a pre-prepared chloromethylating mixture from paraform, chlorosulfonic acid, and concentrated sulfuric acid, which is particularly useful for deactivated aromatic compounds. fluorine1.ru Another approach utilizes the reaction of acetals with acid halides, catalyzed by zinc(II) salts, to generate haloalkyl ethers in situ. organic-chemistry.org This method offers a rapid and efficient synthesis of the chloromethylating agent. organic-chemistry.org

Synthesis from Fluorobenzene Derivatives with Prior Functionalization

This strategy begins with a 1,2,3-trifluorobenzene core that already possesses a functional group at the 5-position, which is then chemically converted into the desired chloromethyl group.

Conversion of Carboxyl Groups to Acyl Chlorides and Subsequent Reduction

A logical synthetic pathway starts from the commercially available 3,4,5-trifluorobenzoic acid. nih.gov This multi-step process involves the initial activation of the carboxylic acid, followed by reduction to an intermediate alcohol, which is then chlorinated.

The first step is the conversion of 3,4,5-trifluorobenzoic acid to its more reactive acyl chloride derivative, 3,4,5-trifluorobenzoyl chloride. This is a standard transformation commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The subsequent, crucial step is the reduction of the acyl chloride or the parent carboxylic acid to the corresponding benzyl (B1604629) alcohol, (3,4,5-trifluorophenyl)methanol. This reduction can be accomplished using a variety of hydride reagents. The choice of reagent is critical to ensure the selective reduction of the carboxyl group without affecting the fluorine substituents on the aromatic ring. The resulting (3,4,5-trifluorophenyl)methanol serves as the direct precursor for the final chlorination step, as detailed in section 2.3.1.

Halogenation of Methylated Fluorobenzene Precursors

An alternative and more direct route involves the side-chain halogenation of 3,4,5-trifluorotoluene (B1341787) (also known as 1,2,3-trifluoro-5-methylbenzene). This reaction proceeds via a free-radical mechanism, where a chlorine atom is substituted for a hydrogen atom on the methyl group.

Traditional methods for benzylic halogenation involve the use of elemental chlorine (Cl₂) under UV irradiation or at high temperatures. mdpi.com However, these conditions can sometimes lead to multiple chlorinations, yielding undesired products like the corresponding dichloromethyl and trichloromethyl compounds, or chlorination of the aromatic ring itself. mdpi.com

More modern and selective methods have been developed that offer better control over the reaction. The use of N-chlorosuccinimide (NCS) as the chlorinating agent is a prominent example. researchgate.netscilit.com Recent research has highlighted visible-light photocatalysis as a mild and efficient method for benzylic C-H bond chlorination using NCS. organic-chemistry.org This approach is particularly effective for electron-deficient substrates like 3,4,5-trifluorotoluene, whose electron-withdrawing fluorine atoms deactivate the methyl group towards radical formation. organic-chemistry.org This method is often scalable and utilizes safer reagents than gaseous chlorine. organic-chemistry.org

Table 1: Comparison of Reagents for Halogenation of 3,4,5-Trifluorotoluene

| Reagent | Conditions | Selectivity | Notes |

| Chlorine (Cl₂) | UV light or Heat | Moderate | Can lead to polychlorination and ring halogenation. mdpi.com |

| N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN), Heat | Good | Common lab-scale reagent. researchgate.net |

| N-Chlorosuccinimide (NCS) | Visible Light, Photocatalyst | High | Mild, scalable, and efficient for electron-deficient substrates. organic-chemistry.org |

| N,N-Dichloroacetamide | Visible Light | High | Metal-free process reported with high selectivity for toluene. mdpi.com |

Nucleophilic Substitution Approaches to the Chloromethyl Group

This synthetic strategy involves generating the chloromethyl group by replacing a different functionality, typically a hydroxyl group, via a nucleophilic substitution reaction.

Transformation of Hydroxymethyl Precursors

This method utilizes (3,4,5-trifluorophenyl)methanol as the immediate precursor. The conversion of this benzyl alcohol to the target benzyl chloride is a fundamental and widely practiced transformation in organic synthesis. The reaction involves the substitution of the hydroxyl (-OH) group with a chloride ion.

A variety of reagents can effect this transformation. Thionyl chloride (SOCl₂) is one of the most common and effective reagents for this purpose. commonorganicchemistry.comresearchgate.net The reaction is often performed neat or in an inert solvent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent. commonorganicchemistry.com Other chlorinating agents include phosphorus trichloride and phosphorus pentachloride. Research has also shown that catalytic amounts of titanium(IV) tetrachloride can promote the chlorination of alcohols with thionyl chloride under mild conditions, often proceeding with high yield and specific stereochemical outcomes in chiral systems. nih.gov

Table 2: Common Reagents for the Conversion of (3,4,5-Trifluorophenyl)methanol to this compound

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Neat or in solvent (e.g., DCM), often refluxed | SO₂, HCl (gaseous) | Highly effective; gaseous byproducts drive the reaction to completion. commonorganicchemistry.com |

| Thionyl Chloride (SOCl₂) / cat. DMF | Inert solvent (e.g., DCM), 0 °C to RT | SO₂, HCl, DMF | Milder conditions due to formation of the Vilsmeier reagent. commonorganicchemistry.com |

| Oxalyl Chloride / cat. DMF | Inert solvent | CO, CO₂, HCl | Another method involving a Vilsmeier-type intermediate. |

| Hydrochloric Acid (HCl) | Concentrated aqueous solution | Water | Generally requires more forcing conditions for benzylic alcohols. |

Development of Green Chemistry Routes for this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com While specific literature labeling a synthetic route to this compound as "green" is scarce, several of the modern methods described align with these principles.

A key development is the move away from hazardous reagents like elemental chlorine gas. The use of solid, stable, and safer chlorinating agents like N-chlorosuccinimide (NCS) represents a significant improvement in process safety. researchgate.net

The use of catalysis is a cornerstone of green chemistry. Catalytic methods, such as the photocatalytic C-H chlorination or the use of catalytic DMF or TiCl₄ in the chlorination of alcohols (Section 2.3.1), improve reaction efficiency, reduce waste, and allow for milder reaction conditions compared to stoichiometric approaches. organic-chemistry.orgcommonorganicchemistry.comnih.gov Another green strategy involves replacing hazardous solvents with more environmentally benign alternatives, such as substituting chlorinated solvents like dichloromethane (B109758) with options like 2-methyltetrahydrofuran (B130290) (MeTHF), which is derived from renewable resources. researchgate.net

Optimization of Synthetic Efficiency and Scalability

Optimizing a synthetic route involves maximizing the yield, minimizing reaction times, reducing costs, and ensuring the process is safe and reproducible on a larger scale. Scalability is a critical factor for any commercially important intermediate.

For the synthesis of this compound, routes involving fewer steps are generally more efficient. Therefore, the direct chlorination of 3,4,5-trifluorotoluene (Section 2.2.2) is often preferable to the multi-step sequence starting from 3,4,5-trifluorobenzoic acid (Section 2.2.1), provided that high selectivity can be achieved.

The scalability of a reaction is heavily influenced by its operational simplicity and safety. For instance, the photocatalytic chlorination with NCS is described as a "mild and scalable" method. organic-chemistry.org Its advantages include avoiding the handling of toxic chlorine gas and operating at ambient temperature, which simplifies the requirements for reactor equipment and safety protocols. In contrast, reactions requiring cryogenic conditions or high pressures are more complex and costly to scale up.

Chemical Reactivity and Transformation of 5 Chloromethyl 1,2,3 Trifluorobenzene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in 5-(chloromethyl)-1,2,3-trifluorobenzene is susceptible to nucleophilic attack, a common feature of benzyl (B1604629) halides. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. This allows for a variety of nucleophiles to displace the chloride ion, leading to the formation of a wide range of functionalized derivatives.

Reactions with Amines: Formation of Aminomethyl Derivatives

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding aminomethyl derivatives. This nucleophilic substitution reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride that is formed.

The general reaction involves the displacement of the chloride ion by the nitrogen atom of the amine. The trifluorophenyl moiety is generally stable under these conditions. A variety of amines can be utilized in this synthesis, leading to a diverse library of N-substituted (1,2,3-trifluorobenzyl)amines.

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

| Primary Amine (e.g., R-NH₂) | N-Alkyl-1-(1,2,3-trifluorophenyl)methanamine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temperature | High |

| Secondary Amine (e.g., R₂NH) | N,N-Dialkyl-1-(1,2,3-trifluorophenyl)methanamine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), Room Temperature | High |

This table presents expected outcomes based on general reactivity of benzyl chlorides with amines.

Reactions with Thiols: Synthesis of Thiomethyl Derivatives

In a similar fashion to amines, thiols and thiophenols can react with this compound to yield thiomethyl derivatives, also known as thioethers. These reactions are typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

The resulting thioethers are valuable intermediates in organic synthesis. The reaction conditions are generally mild and tolerate a wide range of functional groups on both the thiol and the aromatic ring.

| Thiol Reactant | Product | Reaction Conditions | Yield (%) |

| Alkanethiol (e.g., R-SH) | Alkyl(1,2,3-trifluorobenzyl)sulfane | Base (e.g., NaOH), Solvent (e.g., Ethanol), Reflux | Good to Excellent |

| Thiophenol (e.g., Ar-SH) | Aryl(1,2,3-trifluorobenzyl)sulfane | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Room Temperature | Good to Excellent |

This table presents expected outcomes based on general reactivity of benzyl chlorides with thiols.

Reactions with Alcohols and Phenols: Formation of Ether Derivatives

The formation of ether derivatives from this compound can be achieved through reaction with alcohols or phenols. This Williamson-type ether synthesis typically requires a strong base to deprotonate the alcohol or phenol (B47542), generating a potent nucleophile (alkoxide or phenoxide).

The reactivity of the alcohol or phenol can influence the reaction conditions, with phenols generally being more acidic and thus more readily deprotonated.

| Alcohol/Phenol Reactant | Product | Reaction Conditions | Yield (%) |

| Primary Alcohol (e.g., R-OH) | 1-(Alkoxymethyl)-2,3,4-trifluorobenzene | Strong Base (e.g., NaH), Solvent (e.g., THF), 0 °C to RT | Moderate to Good |

| Phenol (e.g., Ar-OH) | 1-(Phenoxymethyl)-2,3,4-trifluorobenzene | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux | Good to Excellent |

This table presents expected outcomes based on general reactivity of benzyl chlorides in Williamson ether synthesis.

Reactions with Carboxylates: Ester Formation

Ester derivatives of this compound can be synthesized by reacting it with carboxylate salts. The carboxylate anion acts as a nucleophile, displacing the chloride to form a benzyl ester. This reaction is often facilitated by the use of a phase-transfer catalyst or by using the carboxylate salt of a non-nucleophilic base like cesium carbonate.

| Carboxylate Reactant | Product | Reaction Conditions | Yield (%) |

| Sodium Carboxylate (e.g., R-COONa) | (1,2,3-Trifluorobenzyl) carboxylate | Solvent (e.g., DMF), Elevated Temperature | Moderate to Good |

| Cesium Carboxylate (e.g., R-COOCs) | (1,2,3-Trifluorobenzyl) carboxylate | Solvent (e.g., Acetone), Reflux | Good to Excellent |

This table presents expected outcomes based on general reactivity of benzyl chlorides with carboxylates.

Reactions with Azides: Preparation of Azidomethyl Derivatives and Subsequent Click Chemistry

The reaction of this compound with an azide (B81097) source, typically sodium azide, provides a straightforward route to 5-(azidomethyl)-1,2,3-trifluorobenzene. This reaction is a highly efficient nucleophilic substitution. A batch process for a similar compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, has been reported to proceed in high yield youtube.com.

The resulting azidomethyl derivative is a versatile intermediate, particularly for its application in "click chemistry". The azide group can readily undergo a [3+2] cycloaddition reaction with an alkyne to form a stable 1,2,3-triazole ring. This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is known for its high efficiency, selectivity, and mild reaction conditions organic-chemistry.orglibretexts.orgekb.eg.

| Reaction | Reactants | Product | Catalyst |

| Azide Synthesis | This compound, Sodium Azide | 5-(Azidomethyl)-1,2,3-trifluorobenzene | None (or phase-transfer catalyst) |

| CuAAC Click Reaction | 5-(Azidomethyl)-1,2,3-trifluorobenzene, Terminal Alkyne (R-C≡CH) | 1-((1,2,3-Trifluorophenyl)methyl)-4-substituted-1H-1,2,3-triazole | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) |

This table outlines the expected synthetic route based on established procedures for benzyl azide formation and click chemistry.

Electrophilic Aromatic Substitution on the Trifluorobenzene Ring

The trifluorobenzene ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the three fluorine atoms. However, under forcing conditions, such reactions can occur. The regioselectivity of the substitution is governed by the directing effects of both the fluorine atoms and the chloromethyl group.

Fluorine atoms are ortho, para-directing due to the lone pair electrons that can be donated through resonance, but they are also deactivating due to their strong inductive effect. The chloromethyl group is a weak deactivator and is also ortho, para-directing.

Considering the positions on the this compound ring, the potential sites for electrophilic attack are C4 and C6. The directing effects of the substituents would need to be carefully considered to predict the major product of an electrophilic aromatic substitution reaction. For instance, in a Friedel-Crafts type reaction, a Lewis acid catalyst is typically required to generate a sufficiently strong electrophile to react with the deactivated ring wikipedia.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org. Similarly, nitration would require strong acidic conditions to generate the nitronium ion (NO₂⁺) youtube.comresearchgate.netmasterorganicchemistry.comyoutube.com. Halogenation also typically requires a Lewis acid catalyst to activate the halogen libretexts.orgmasterorganicchemistry.comchemguide.co.uk.

| Reaction Type | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 1-(Chloromethyl)-2,3,4-trifluoro-5-nitrobenzene and/or 1-(Chloromethyl)-2,3,4-trifluoro-6-nitrobenzene |

| Halogenation (e.g., Bromination) | Br⁺ | 1-Bromo-5-(chloromethyl)-2,3,4-trifluorobenzene and/or 2-Bromo-4-(chloromethyl)-1,2,3-trifluorobenzene |

| Friedel-Crafts Acylation | RCO⁺ | Acylation at the C4 or C6 position |

This table presents plausible outcomes for electrophilic aromatic substitution based on the directing effects of the substituents.

Influence of Fluorine Substituents on Ring Activation and Regioselectivity

The three contiguous fluorine atoms on the benzene (B151609) ring exert a strong collective electron-withdrawing effect through induction, which deactivates the aromatic ring towards electrophilic substitution. This deactivation makes reactions like Friedel-Crafts alkylation or acylation challenging under standard conditions. However, the fluorine atoms also possess lone pairs of electrons that can participate in resonance, which can direct incoming electrophiles. In the case of 1,2,3-trifluorobenzene (B74907), the positions ortho and para to each fluorine atom are activated by resonance. For this compound, the position C4 is para to the C2 fluorine and ortho to the C3 fluorine, while the C6 position is ortho to the C1 fluorine. The directing effects of the three fluorine atoms can lead to complex regiochemical outcomes in electrophilic aromatic substitution reactions. The chloromethyl group is a weak deactivator and an ortho, para-director, but its influence is generally overshadowed by the powerful effects of the fluorine atoms.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings, where a directing metalation group (DMG) guides the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org Fluorine itself is recognized as a potent, albeit weak, directing group for ortho-lithiation. unblog.fr In 1,2,3-trifluorobenzene, the fluorine atoms can direct metalation to the adjacent positions.

For this compound, the benzylic protons of the chloromethyl group are also acidic and can potentially react with strong bases. However, under carefully controlled conditions, typically at low temperatures, selective ortho-lithiation of the aromatic ring can be achieved. The most likely position for metalation would be ortho to one of the fluorine atoms. The cooperative effect of the C1 and C3 fluorine atoms could direct metalation to the C2 position, though this is sterically hindered. A more probable site for deprotonation is the C6 position, which is ortho to the C1 fluorine and meta to the C2 and C3 fluorines. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Oxidation and Reduction Reactions

The chloromethyl group of this compound is amenable to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation of the Chloromethyl Group to Aldehydes or Carboxylic Acids

The oxidation of the benzylic chloride can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

To Aldehydes: Mild oxidation methods are required to convert the chloromethyl group to an aldehyde without over-oxidation to the carboxylic acid. The Sommelet reaction, using hexamethylenetetramine followed by hydrolysis, is a classic method for this transformation. Another approach involves oxidation with dimethyl sulfoxide (B87167) (DMSO), known as the Kornblum oxidation.

General Reaction Data for Oxidation to Aldehydes

| Starting Material | Reagents | Product | Notes |

|---|---|---|---|

| Benzyl Halides | 1. Hexamethylenetetramine; 2. H₂O | Benzaldehydes | Sommelet Reaction |

To Carboxylic Acids: Stronger oxidizing agents will convert the chloromethyl group directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, is a common and effective method for this transformation. Another powerful oxidant is chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid.

General Reaction Data for Oxidation to Carboxylic Acids

| Starting Material | Reagents | Product |

|---|---|---|

| Benzyl Halides | 1. KMnO₄, NaOH, H₂O, Δ; 2. H₃O⁺ | Benzoic Acids |

Reduction of the Chloromethyl Group to a Methylene Group

The chloromethyl group can be reduced to a methyl group, effectively converting this compound to 1,2,3-trifluoro-5-methylbenzene. This can be achieved through various reductive methods. Catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) in the presence of a base to neutralize the formed HCl is a common and clean method. Alternatively, reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄) can also be employed.

General Reaction Data for Reduction to Methylene Group

| Starting Material | Reagents | Product |

|---|---|---|

| Benzyl Halides | H₂, Pd/C, Base (e.g., NEt₃) | Methylarenes |

Cross-Coupling Reactions Involving the Chloromethyl Group or Aryl Halides

The carbon-chlorine bond in the chloromethyl group and potentially a carbon-fluorine bond on the aromatic ring can participate in cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. researchgate.netnih.govscielo.org.mxelsevierpure.comnih.gov While aryl fluorides are generally less reactive in Suzuki-Miyaura couplings compared to other aryl halides, the benzylic C-Cl bond of the chloromethyl group can be activated under specific catalytic conditions.

The coupling of this compound with various organoboron reagents, such as arylboronic acids or their esters, would provide access to a range of diarylmethane derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and selectivity. Catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as those based on Buchwald or Fu, are often effective for the activation of less reactive chlorides.

General Reaction Data for Suzuki-Miyaura Coupling of Benzyl Chlorides

| Benzyl Chloride | Organoboron Reagent | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| Substituted Benzyl Chlorides | Arylboronic Acids | Pd(OAc)₂, SPhos | K₃PO₄ | Diaryl-methanes |

Information regarding the chemical reactivity and transformation of this compound is not available in the public domain.

Despite a comprehensive search of scientific literature and chemical databases, no specific examples of "Other Palladium-Catalyzed Cross-Coupling Reactions" or the "Exploration of Radical Reactions" involving the compound this compound could be located.

General information regarding various types of palladium-catalyzed cross-coupling reactions—such as Buchwald-Hartwig amination wikipedia.orglibretexts.orgwuxiapptec.comchemrxiv.org, Stille coupling wikipedia.orgorganic-chemistry.org, Negishi coupling researchgate.netorganic-chemistry.org, Hiyama coupling organic-chemistry.orgwikipedia.org, and cyanation nih.govresearchgate.netresearchgate.netlookchem.comtcichemicals.com—is well-documented for a wide range of aryl halides and benzyl chlorides. Similarly, the principles of free-radical reactions, including halogenation and atom transfer radical polymerization (ATRP), are extensively described. cmu.edugoogle.comnih.govcmu.eduyoutube.comyoutube.comyoutube.com

However, the application of these specific methodologies to this compound, including detailed research findings and data tables on reaction conditions, yields, and product characterization, is not present in the available scientific literature. The search included targeted queries for various cross-coupling partners and radical reaction conditions with the specified substrate. The absence of such information prevents the generation of a scientifically accurate and detailed article as requested.

Therefore, the sections on "Other Palladium-Catalyzed Cross-Coupling Reactions" and "Exploration of Radical Reactions" for this compound cannot be provided at this time due to the lack of specific data in published research.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of 5-(Chloromethyl)-1,2,3-trifluorobenzene is not available in the public domain.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns of Aromatic and Aliphatic Protons

Specific chemical shifts and coupling constants for the aromatic and aliphatic protons of this compound have not been reported.

¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Fluorine Coupling Effects

Reported ¹³C NMR data, including the chemical shifts of the carbon atoms and the effects of fluorine coupling, are not available for this compound.

¹⁹F NMR Spectroscopy: Characterization of Fluorine Environments and Coupling

There is no available ¹⁹F NMR data to characterize the distinct fluorine environments and their coupling patterns in this compound.

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes

The characteristic vibrational frequencies for the functional groups present in this compound have not been experimentally documented.

Mass Spectrometry (MS): Determination of Molecular Weight and Fragmentation Patterns

While the theoretical molecular weight can be calculated, the experimental mass spectrum, including the molecular ion peak and fragmentation pattern for this compound, is not available.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR)

There are no published studies utilizing advanced spectroscopic techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) for the structural confirmation of this compound.

X-ray Diffraction Studies of Crystalline Derivatives

Despite a thorough search of crystallographic databases and the scientific literature, no published single-crystal X-ray diffraction studies for crystalline derivatives of this compound were found. The parent compound, 1,2,3-trifluorobenzene (B74907), has been the subject of crystallographic analysis, revealing insights into C-H···F and π–π stacking interactions that govern its solid-state architecture. researchgate.net However, the introduction of a chloromethyl group at the 5-position significantly alters the molecule's steric and electronic properties, meaning that its crystalline derivatives would exhibit unique structural features.

The hypothetical X-ray diffraction analysis of a crystalline derivative of this compound would be expected to provide detailed information on several key structural parameters. The conformation of the chloromethyl group relative to the trifluorinated benzene (B151609) ring would be of primary interest, including the C-C-Cl bond angle and the torsion angles that define its orientation. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding (involving the chlorine atom), C-H···F hydrogen bonds, or π-stacking, which would be influenced by the trifluorobenzene core.

Should such data become available, it would be presented in a standard crystallographic information file (CIF) format and summarized in data tables. The key parameters that would be reported are detailed in the tables below.

Interactive Data Table: Crystallographic Data for a Hypothetical Derivative of this compound

Since no experimental data is currently available, the following table is presented as a template for the type of information that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | Data not available |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal Size (mm³) | Data not available |

| Radiation | Data not available |

| Temperature (K) | Data not available |

| Reflections Collected | Data not available |

| Independent Reflections | Data not available |

| R(int) | Data not available |

| R1 [I>2σ(I)] | Data not available |

| wR2 (all data) | Data not available |

Interactive Data Table: Selected Bond Lengths and Angles for a Hypothetical Derivative of this compound

This table illustrates the key intramolecular geometric parameters that would be determined from the crystal structure analysis.

| Bond/Angle | Length (Å) / Angle (°) |

| C-Cl | Data not available |

| C(aryl)-C(methyl) | Data not available |

| C-F (average) | Data not available |

| C-C-Cl | Data not available |

| F-C-C (average) | Data not available |

The absence of crystallographic data for derivatives of this compound highlights a gap in the structural chemistry of this particular compound and represents an opportunity for future research to provide a more complete understanding of its molecular and supramolecular characteristics.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting a wide array of molecular properties.

To determine the most stable three-dimensional arrangement of 5-(Chloromethyl)-1,2,3-trifluorobenzene, a conformational analysis would be performed. This involves calculating the potential energy surface of the molecule by systematically rotating the chloromethyl group relative to the benzene (B151609) ring. The resulting energy minima would correspond to the stable conformers. For similar molecules, such as trifluoroacetyl triflate, DFT calculations have been used to identify multiple stable conformers and predict their relative populations at room temperature.

The electronic properties of the molecule would be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic stability. For instance, a narrow frontier orbital gap can suggest that charge transfer interactions occur within the molecule, indicating higher chemical reactivity.

An electrostatic potential (ESP) map would visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding intermolecular interactions. Typically, in fluorinated compounds, regions around the fluorine atoms exhibit negative potential, while hydrogen atoms are associated with positive potential.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By simulating these spectra, computational results can be compared with experimental data to confirm the molecule's structure. Such calculations have been successfully applied to various benzene derivatives to assign vibrational modes.

Theoretical chemistry can model potential chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, chemists can predict reaction mechanisms and activation barriers. For example, studies on the reaction of benzene with fluorine have used DFT to map out potential reaction channels, such as hydrogen abstraction and substitution. nih.gov

Quantum Chemical Studies of Fluorine-Fluorine Interactions

The presence of multiple fluorine atoms on the benzene ring introduces the possibility of through-space fluorine-fluorine interactions. While often considered repulsive, under certain geometric arrangements, these can be attractive. Quantum chemical methods, such as Quantum Theory of Atoms in Molecules (QTAIM), are employed to analyze the electron density and characterize the nature of these weak interactions. Studies on perfluorobenzene have provided insights into such F···F intermolecular synthons.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. For this compound, MD simulations could predict its behavior in various solvents. These simulations provide insights into solvation effects, local density fluctuations, and the dynamics of intermolecular interactions in the liquid state. MD studies on related molecules like benzene and hexafluorobenzene (B1203771) have been used to develop and validate potential models for simulating their fluid properties over a wide range of conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govunipi.it For derivatives of this compound, QSAR studies are instrumental in predicting their potential biological activities, such as herbicidal, fungicidal, or other therapeutic actions, and in guiding the synthesis of new, more potent analogs. These models are built upon the principle that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties.

Research in this area for derivatives of this compound would typically involve the generation of a dataset of molecules with varying substituents on the benzene ring or modifications to the chloromethyl group. The biological activity of these compounds would be determined experimentally, for instance, as the concentration required to inhibit a certain percentage of a biological process (e.g., IC50 or EC50).

Key Molecular Descriptors

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors that can effectively capture the structural features influencing the biological activity. For derivatives of this compound, these descriptors would likely fall into the following categories:

Electronic Descriptors: The trifluorinated benzene ring and the chloromethyl group create a distinct electronic environment. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges would be crucial in describing the electronic interactions with a biological target. nih.gov The presence of electronegative fluorine atoms significantly influences the aromatic system and the reactivity of the chloromethyl group. nih.gov

Steric Descriptors: The size and shape of the substituents on the benzene ring can significantly impact the binding of the molecule to a receptor. Descriptors such as molecular weight, molar volume, and specific steric parameters (e.g., Taft's steric parameter, Es) would be important. In three-dimensional QSAR (3D-QSAR) studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric fields are calculated around the molecules to map regions where bulky groups enhance or diminish activity. researchgate.netresearchgate.net

Hydrophobic Descriptors: The lipophilicity of the derivatives, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical factor in determining how a molecule traverses biological membranes to reach its target.

Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecule. Indices such as the Wiener index and Kier & Hall connectivity indices can be used to describe the molecular size and shape.

Development and Validation of a QSAR Model

A hypothetical QSAR study on a series of this compound derivatives with potential herbicidal activity might proceed as follows. A set of derivatives with different substituents (R) at the 4-position of the benzene ring would be synthesized, and their herbicidal activity against a specific weed species would be measured as pIC50 (-log(IC50)).

A multiple linear regression (MLR) analysis could then be employed to derive a QSAR equation. The following table illustrates a hypothetical set of data and a resulting QSAR model.

| Compound | R-group | pIC50 | logP | Molar Refractivity (MR) | LUMO Energy (eV) |

| 1 | -H | 4.2 | 3.1 | 45.2 | -1.5 |

| 2 | -CH3 | 4.8 | 3.5 | 49.8 | -1.4 |

| 3 | -Cl | 5.1 | 3.8 | 50.3 | -1.7 |

| 4 | -NO2 | 5.5 | 3.0 | 49.9 | -2.1 |

| 5 | -OCH3 | 4.5 | 3.2 | 47.6 | -1.3 |

A potential QSAR equation derived from such data might look like:

pIC50 = 0.85 * logP + 0.05 * MR - 0.72 * LUMO + 2.5

This equation would suggest that increased lipophilicity (logP) and molar refractivity (MR) are beneficial for activity, while a lower LUMO energy (indicating greater electrophilicity) also enhances the herbicidal effect.

The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the predictive ability of the model. jmaterenvironsci.com An R² value close to 1.0 suggests a strong correlation between the predicted and observed activities. For a model to be considered robust, it must undergo rigorous internal and external validation. jmaterenvironsci.com

3D-QSAR: CoMFA and CoMSIA

For a more detailed understanding of the structure-activity relationships, 3D-QSAR methods like CoMFA and CoMSIA are often employed. taylorfrancis.comunicamp.br These methods provide contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity. researchgate.net

For instance, a CoMFA study on derivatives of this compound might reveal that:

Steric Fields: A green contour map around a particular position on the benzene ring would indicate that bulkier substituents are favored for higher activity, while a yellow contour would suggest that smaller groups are preferred.

Electrostatic Fields: A blue contour would highlight regions where electropositive groups enhance activity, whereas a red contour would indicate that electronegative groups are beneficial.

The insights gained from such QSAR and 3D-QSAR models are invaluable for the rational design of new derivatives of this compound with optimized biological activities, potentially leading to the development of novel herbicides, fungicides, or therapeutic agents.

Based on a comprehensive review of available scientific literature and chemical databases, it has been determined that there is insufficient specific information in the public domain to generate a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline.

The name “this compound” is ambiguous. The standard IUPAC nomenclature for this structure would be 1-(Chloromethyl)-2,3,4-trifluorobenzene. Searches for this compound and its synonyms did not yield specific data corresponding to the detailed applications required by the outline.

While research highlights the general importance of fluorinated aromatic compounds in medicinal and agrochemical science, specific examples of the synthesis of Active Pharmaceutical Ingredients (APIs) or pesticides originating directly from 1-(Chloromethyl)-2,3,4-trifluorobenzene are not available in the reviewed sources. The literature extensively covers related isomers, such as 2,4,5-trifluorobenzyl chloride, and other fluorinated building blocks, but does not provide a direct link between 1-(Chloromethyl)-2,3,4-trifluorobenzene and the development of ligands for M1 Muscarinic Receptors, SARS-CoV-2 3CL Protease Inhibitors, or specific high-efficiency pesticides as requested.

To ensure scientific accuracy and strictly adhere to the user's instruction to focus solely on the specified compound, it is not possible to create the requested article without resorting to speculation based on the activities of related but distinct chemical entities. Therefore, the article cannot be generated as outlined.

Applications and Advanced Materials Chemistry

Applications in Materials Science

The unique electronic properties and the potential for polymerization and functionalization make 5-(Chloromethyl)-1,2,3-trifluorobenzene a candidate for several applications in materials science.

Development of High-Performance Polymer Materials

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. The incorporation of fluorine atoms into a polymer backbone can significantly enhance its performance characteristics. While direct polymerization of this compound is not a commonly reported method, its reactive chloromethyl group could serve as a site for grafting onto other polymer chains or for initiating polymerization of other monomers.

Theoretically, the trifluorobenzyl moiety, if incorporated into a polymer, could contribute to:

Reduced Flammability: The presence of fluorine atoms can impart flame-retardant properties.

Low Surface Energy: This can lead to materials with hydrophobic and oleophobic surfaces, useful for coatings and low-friction applications.

Synthesis of Fluorinated Monomers for Specialty Polymers (e.g., Polyimides)

A more likely application of this compound in polymer chemistry is as a precursor for the synthesis of more complex fluorinated monomers. The chloromethyl group is a versatile handle for a variety of chemical transformations. For instance, it can be converted to other functional groups such as amines, ethers, or esters.

One of the most important classes of high-performance polymers is polyimides, which are renowned for their outstanding thermal stability, mechanical strength, and dielectric properties. rsc.orggoogle.com The synthesis of polyimides typically involves the polycondensation of a dianhydride and a diamine. This compound could be envisioned as a starting material for the synthesis of novel fluorinated diamines or dianhydrides. For example, a coupling reaction could link two molecules of this compound through their chloromethyl groups, followed by conversion of the trifluorophenyl rings to amine or carboxylic acid functionalities. The presence of the trifluoromethyl groups in monomers is known to improve the solubility and processability of the resulting polyimides. nih.gov

Design of Organic Transistors and Electronic Materials

Organic field-effect transistors (OFETs) are a key component of modern organic electronics. The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor used. Fluorination of organic semiconductors is a common strategy to tune their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and to improve their stability.

While there is no specific literature on the use of this compound in organic transistors, its trifluorobenzene core is a component found in some high-performance organic semiconductors. The electron-withdrawing nature of the fluorine atoms can lower the LUMO energy level, which is beneficial for n-type semiconductor materials. The chloromethyl group could be used to attach this fluorinated moiety to a larger π-conjugated system, thereby creating a novel organic semiconductor. The design of such materials is an active area of research in the field of organic electronics.

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. core.ac.ukresearchgate.net These libraries are then subjected to high-throughput screening to identify compounds with desired biological or material properties. combichemistry.com

Generation of Compound Libraries for High-Throughput Screening

The reactive chloromethyl group of this compound makes it a potentially useful building block for combinatorial library synthesis. This group can readily react with a variety of nucleophiles, such as amines, phenols, and thiols, in a parallel synthesis format. By reacting this compound with a diverse set of reactants, a library of compounds all containing the 1,2,3-trifluorobenzyl scaffold can be generated.

For example, a library of ethers could be synthesized by reacting this compound with a collection of different alcohols. Similarly, a library of secondary or tertiary amines could be produced by reacting it with a set of primary or secondary amines. These libraries could then be screened for a variety of applications, from pharmaceutical lead discovery to the identification of new materials with specific properties.

Advanced Applications in Chemical Research

Beyond its potential in materials science and combinatorial chemistry, this compound can serve as a valuable intermediate in various areas of chemical research. Its trifluorinated aromatic ring is a useful motif for studying fluorine-specific interactions, such as anion-π interactions or orthogonal multipolar interactions, which are of fundamental interest in supramolecular chemistry and crystal engineering.

The chloromethyl group allows for the facile introduction of the 1,2,3-trifluorobenzyl group into a wide range of molecules, enabling researchers to probe the effects of this specific fluorination pattern on molecular properties and reactivity. This can be particularly relevant in medicinal chemistry, where the strategic placement of fluorine atoms can have a profound impact on a drug's metabolic stability, binding affinity, and bioavailability. While a patent for the isomeric 1-chloromethyl-2,4,5-trifluoro-benzene highlights its use as a medical intermediate, it underscores the potential of such compounds in this field.

Environmental Considerations and Safety in Handling

Volatility and Atmospheric Interactions

Based on these related structures, 5-(Chloromethyl)-1,2,3-trifluorobenzene is expected to be a liquid with moderate volatility under standard conditions. Its presence in the atmosphere will be governed by these physical properties.

Once in the troposphere, the atmospheric fate of this compound is primarily driven by photochemical reactions. rsc.org The principal daytime oxidant in the atmosphere is the hydroxyl radical (•OH). youtube.com Like other substituted benzenes, this compound is subject to attack by •OH radicals. This reaction can proceed via two main pathways: abstraction of a hydrogen atom from the chloromethyl group or addition of the •OH radical to the aromatic ring. These reactions initiate a cascade of oxidation processes. Halogenated aromatic compounds are recognized as important precursors for the formation of secondary organic aerosol (SOA). science.gov

The presence of fluorine and chlorine atoms on the benzene (B151609) ring influences the compound's reactivity. While the fluorine atoms generally increase the stability of the aromatic ring, the chloromethyl group provides a reactive site. Compounds containing C-H bonds, such as hydrochlorofluorocarbons (HCFCs), are known to be more susceptible to attack by hydroxyl radicals in the troposphere, leading to shorter atmospheric lifetimes compared to fully halogenated compounds. nasa.gov

| Property | 1-(chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene (B3029368) | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene chemicalbook.com | 1,3,5-Trifluorobenzene (B1201519) nih.govsigmaaldrich.com |

|---|---|---|---|

| Boiling Point | 171.2°C at 760 mmHg | 165°C | 75-76°C |

| Vapor Pressure | 1.89 mmHg at 25°C | 2.5 mmHg at 25°C | 104.0 mmHg |

| Flash Point | 67.2°C | Data not available | -7°C |

Formation of Secondary Pollutants

The atmospheric degradation of volatile organic compounds (VOCs) like this compound can lead to the formation of various secondary pollutants. These pollutants can have significant impacts on air quality and climate.

The oxidation of aromatic hydrocarbons in the atmosphere is a complex process that contributes to the formation of both ozone (O₃) and secondary organic aerosols (SOAs). mdpi.com The reaction with •OH radicals produces organic peroxy radicals (RO₂), which can then react with nitric oxide (NO) to produce nitrogen dioxide (NO₂). mdpi.com NO₂ is a key precursor in the photochemical formation of ground-level ozone, a major component of smog. mdpi.com

Furthermore, the oxidation of aromatic compounds can lead to the formation of highly oxygenated molecules (HOMs) with low volatility. science.gov These molecules can nucleate or condense onto existing atmospheric particles, contributing to the formation and growth of SOA. Studies have shown that halogenated hydrocarbons are a significant component of VOCs in industrial areas and contribute substantially to the formation potential of SOA. mdpi.com

In addition to photochemical smog and aerosol formation, the combustion or thermal decomposition of this compound can release highly toxic and corrosive gases. Due to its elemental composition, decomposition products are expected to include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (B91410) (HF). fishersci.comfishersci.com These hazardous decomposition products are a major concern during fires or in high-temperature industrial processes.

Safe Handling and Storage Protocols in Laboratory and Industrial Settings

Given its chemical structure as a halogenated and flammable aromatic compound, strict safety protocols are essential when handling and storing this compound. Safety guidelines are derived from data on similar hazardous materials. airgas.comchemicalbook.com

Handling:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. fishersci.com

Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory due to the flammability of similar compounds. chemicalbook.com

All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the handling area. airgas.com

Use only non-sparking tools when opening or handling containers. chemicalbook.com

Grounding and bonding of containers and receiving equipment are necessary to prevent the buildup of static electricity, which could ignite vapors. fishersci.com

Personal Protective Equipment (PPE) is required. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing to prevent skin contact. chemicalbook.com

Avoid breathing mist or vapors. If ventilation is inadequate, a suitable respirator should be worn. airgas.com

Contaminated clothing should be removed immediately and washed before reuse. fishersci.com

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place. fishersci.comchemicalbook.com

The storage area should be designated as a flammables-area and be away from heat, sparks, and flames. fishersci.com

Store away from incompatible materials, particularly strong oxidizing agents and strong bases, which could initiate hazardous reactions. fishersci.com

Containers, even those that have been emptied, may retain product residue and explosive vapors and should be handled with care. fishersci.com

Store in a locked-up area accessible only to qualified and authorized personnel. chemicalbook.com

| Protocol Category | Key Recommendations | Reference |

|---|---|---|

| Engineering Controls | Use in a well-ventilated area (e.g., chemical fume hood). | fishersci.com |

| Use explosion-proof electrical/ventilating/lighting equipment. | chemicalbook.com | |

| Ensure eyewash stations and safety showers are close to the workstation. | fishersci.com | |

| Ground and bond containers to prevent static discharge. | fishersci.com | |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves and protective clothing. | chemicalbook.com |

| Wear safety goggles or a face shield. | chemicalbook.com | |

| Use a respirator if ventilation is inadequate. | airgas.com | |

| Storage Conditions | Keep container tightly closed in a cool, dry, well-ventilated area. | fishersci.com |

| Store away from heat, sparks, open flames, and other ignition sources. | airgas.com | |

| Store away from incompatible materials like strong oxidizing agents. | fishersci.com | |

| Spill & Disposal | Absorb spills with inert material and place in a suitable, closed container for disposal. | fishersci.com |

| Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | fishersci.com |

Future Research Directions and Emerging Trends

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 5-(chloromethyl)-1,2,3-trifluorobenzene is likely to move beyond traditional multi-step procedures, focusing on greener and more atom-economical pathways.

Key areas of investigation include:

Direct C-H Functionalization: Emerging strategies in C-H activation could provide a direct route to the target compound from 1,2,3-trifluorotoluene. Photocatalytic methods, employing catalysts like xanthones or 9-fluorenones, have shown promise for the selective mono- and difluorination of benzylic C-H bonds and could be adapted for chlorination. cas.cn Similarly, the use of formal Cu(III) fluorides for generating carbon-centered radicals for C-H functionalization represents another promising avenue. cas.cn

Improved Reduction Methods: Traditional routes often involve the reduction of a corresponding carboxylic acid or its derivative. Research into more efficient reducing agents, such as zinc borohydride, which has been used for the synthesis of other polyfluorinated benzyl (B1604629) alcohols, could offer a more economical and effective direct reduction pathway. researchgate.net

Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and reaction control, particularly for potentially energetic reactions. Developing a flow-based synthesis for this compound could streamline its production and facilitate safer handling of intermediates.

A comparative look at potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursor | Key Advantages | Research Focus |

| Direct C-H Chlorination | 1,2,3-Trifluorotoluene | High atom economy, reduced step count. | Development of selective catalysts (photocatalytic, metal-based). |

| Benzylic Alcohol Chlorination | (1,2,3-Trifluorophenyl)methanol | Readily available starting material. | Use of greener chlorinating agents to avoid harsh reagents. |

| Carboxylic Acid Reduction/Chlorination | 1,2,3-Trifluorobenzoic acid | Utilizes a different class of starting material. | One-pot procedures combining reduction and chlorination steps. |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is dominated by the interplay between the benzylic chloride and the heavily fluorinated aromatic ring. The three fluorine atoms exert a strong electron-withdrawing effect, which is expected to influence the stability of carbocationic intermediates and the kinetics of substitution reactions.

Future studies should aim to:

Quantify Reactivity: Systematically study the kinetics of its nucleophilic substitution (S_N1 and S_N2) reactions with a wide range of nucleophiles. Comparing its reactivity to benzyl chloride and other substituted benzyl halides would provide valuable quantitative data on the electronic influence of the trifluorophenyl moiety. nih.govuni-muenchen.de

Investigate Friedel-Crafts Reactions: The benzylic chloride can act as an electrophile in Friedel-Crafts alkylations. Studies using activators like hexafluoroisopropanol (HFIP) could reveal the stereochemical outcome and synthetic utility of these reactions for building more complex molecular architectures. beilstein-journals.org

Explore Unique Transformations: The heptafluoroisopropylthiolation of benzyl halides has been demonstrated using a hexafluoropropylene (HFP)/CsF/S8 system. cas.cn Exploring analogous reactions with this compound could lead to novel fluorinated sulfur-containing compounds with potential applications in agrochemicals.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The principle that a molecule's structure dictates its function is central to drug discovery. youtube.com Derivatives of this compound are prime candidates for structure-activity relationship (SAR) studies. By systematically replacing the chloro group with various functionalities and assessing the biological activity, researchers can build a detailed understanding of how structural modifications impact efficacy.

A prospective SAR study could involve synthesizing a library of compounds where the chloromethyl group is converted into ethers, amines, thioethers, and other functional groups. These derivatives could then be screened against various biological targets, such as enzymes or receptors.

Hypothetical SAR Data for Derivatives of this compound This table is illustrative and does not represent real experimental data.

| Derivative Structure (R-group) | Modification | Hypothetical Target | Observed Activity (IC₅₀) | SAR Interpretation |

|---|---|---|---|---|

| -CH₂Cl | Starting Material | N/A | N/A | Baseline |

| -CH₂-OH | Alcohol | Kinase A | >100 µM | Hydroxyl group is not favorable for binding. |

| -CH₂-N(CH₃)₂ | Tertiary Amine | GPCR B | 50 nM | Basic nitrogen may form a key salt bridge. |

| -CH₂-S-Phenyl | Thioether | Protease C | 1.2 µM | Aromatic interaction in the binding pocket. |

Such studies are crucial for optimizing lead compounds in medicinal chemistry, where even minor structural changes can lead to significant differences in potency and selectivity. drugdesign.orgnih.gov

Development of New Catalytic Systems for Transformations

The unique electronic nature of polyfluorinated aromatic compounds often requires specialized catalytic systems to achieve high efficiency and selectivity. Future research should focus on developing catalysts tailored for transformations involving this compound.

Areas for development include:

Cross-Coupling Catalysts: Designing palladium, nickel, or copper-based catalytic systems for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the benzylic position would enable the facile introduction of diverse aryl, alkynyl, and amino groups.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers mild conditions for a variety of transformations. researchgate.net Developing photocatalytic systems to functionalize the C-Cl bond or even a C-F bond on the ring could open up new reaction pathways that are inaccessible through traditional thermal methods.

Asymmetric Catalysis: For applications in life sciences, controlling stereochemistry is critical. The development of chiral catalysts for the asymmetric substitution of the chlorine atom would provide access to enantiomerically pure derivatives, which is essential for creating effective and safe pharmaceuticals.

Bioisosteric Replacements and Fluorine-Enhanced Drug Design

Fluorine and fluorinated groups are increasingly used in drug design to modulate a molecule's physicochemical properties. tandfonline.com The strategic replacement of hydrogen atoms or entire functional groups with fluorine-containing moieties, known as bioisosteric replacement, is a powerful strategy in medicinal chemistry. sci-hub.senih.gov

The 1,2,3-trifluorophenyl group in derivatives of the title compound can serve as a bioisostere for other aromatic systems, offering several potential advantages:

Modulation of pKₐ: The strong electron-withdrawing nature of fluorine can significantly lower the pKₐ of nearby basic groups, which can be crucial for optimizing drug absorption and distribution. tandfonline.com

Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body. researchgate.net

Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, that would not be possible with non-fluorinated analogues. nih.gov

Future research will involve incorporating the 1,2,3-trifluorobenzyl fragment into known bioactive scaffolds and evaluating the resulting changes in potency, selectivity, and pharmacokinetic properties. selvita.com

Advanced Applications in Niche Fields (e.g., Radiochemistry, Imaging)

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on molecules labeled with positron-emitting radionuclides. Fluorine-18 (¹⁸F) is an ideal radionuclide for PET due to its convenient half-life (109.8 minutes) and low positron energy, which results in high-resolution images. radiologykey.comnih.gov

A significant future direction for this compound is its use as a precursor for novel ¹⁸F-labeled PET tracers. A synthetic precursor, such as 5-(tosyloxymethyl)-1,2,3-trifluorobenzene, could be synthesized and then subjected to nucleophilic substitution with [¹⁸F]fluoride. snmjournals.org

The resulting [¹⁸F]5-(fluoromethyl)-1,2,3-trifluorobenzene could then be used as a versatile synthon to label a wide array of molecules, including peptides, antibodies, and small-molecule drugs, for PET imaging applications in oncology, neurology, and cardiology. researchgate.netfrontiersin.org This approach would enable researchers to visualize and quantify biological processes in vivo, aiding in disease diagnosis and the development of new therapies.

Computational-Experimental Synergies in Compound Design and Characterization

The integration of computational chemistry with experimental synthesis and testing creates a powerful synergy for accelerating research. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the properties of this compound and its derivatives before they are ever synthesized in a lab. nih.gov

Future research will increasingly rely on this synergy for:

Predicting Reactivity and Spectra: Computational models can predict reaction pathways, transition states, and spectroscopic data (e.g., ¹⁹F NMR chemical shifts), helping to guide synthetic efforts and confirm the structure of newly synthesized compounds. nih.govresearchgate.net

Modeling Biological Interactions: Molecular docking and molecular dynamics simulations can be used to predict how derivatives will bind to protein targets. This allows for the rational design of new compounds with improved affinity and selectivity, prioritizing the synthesis of the most promising candidates. nih.gov

Understanding Electronic Properties: Calculations can map the electrostatic potential surface of the molecule, revealing electron-rich and electron-deficient regions that are key to understanding intermolecular interactions and reactivity. digitellinc.comresearchgate.net This knowledge is invaluable for designing molecules with specific electronic properties for applications in materials science or as bioisosteres.